Superior Antiproliferative Activity in Lung Cancer Models Compared to Erlotinib
In a direct cross-study comparison, (3-p-Tolyl-isoxazol-5-yl)-methanol demonstrates a 2.54-fold greater antiproliferative potency against the A549 lung cancer cell line compared to the FDA-approved EGFR inhibitor, erlotinib. This difference highlights the compound's potential as a novel anticancer lead with a distinct mechanism of action, likely via HDAC6 inhibition, as opposed to EGFR targeting [1].
| Evidence Dimension | Antiproliferative activity (IC50) against A549 lung cancer cells |
|---|---|
| Target Compound Data | IC50 = 9.867 µM |
| Comparator Or Baseline | Erlotinib (EGFR inhibitor) IC50 = 25.06 µM |
| Quantified Difference | 2.54-fold lower IC50 (greater potency) for target compound |
| Conditions | Cell viability assay on A549 human lung adenocarcinoma cell line [1] |
Why This Matters
For researchers investigating novel anticancer mechanisms, this compound offers a validated, potent starting point for developing therapies that may overcome resistance or provide alternatives to standard EGFR-targeted treatments in lung cancer.
- [1] Read by QxMD. Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond. Reports erlotinib IC50 of 25.06 µM against A549 cells. View Source
